molecular formula C8H15N3O3S B13614234 1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide

1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B13614234
M. Wt: 233.29 g/mol
InChI Key: FIZFRNXRXRLOQZ-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide (CAS 1503989-93-2) is a high-purity chemical reagent designed for research and development in medicinal chemistry and drug discovery. This compound features a pyrazole core substituted with a sulfonamide group, a privileged structure in pharmaceutical development known to confer significant biological activity . Pyrazole-sulfonamide hybrids are a subject of active investigation due to their diverse pharmacological profiles. Research indicates that structurally similar 3,5-dimethyl-1H-pyrazole-4-sulfonamide derivatives have been synthesized and evaluated for their antiproliferative activity in vitro, showcasing the potential of this chemotype in oncology research . Furthermore, the pyrazole sulfonamide motif is recognized as a key pharmacophore in the development of potent, systemically available inhibitors of biological targets such as N-acylethanolamine-hydrolyzing acid amidase (NAAA) . Inhibition of NAAA is a promising therapeutic strategy for managing inflammatory and neuropathic pain conditions by elevating levels of endogenous anti-inflammatory mediators . The molecular formula of this compound is C 8 H 15 N 3 O 3 S, and it has a molecular weight of 233.29 g/mol . The structure is characterized by a 3,5-dimethylpyrazole ring with an N-linked 2-methoxyethyl chain and a sulfonamide group at the 4-position. Application Note: This product is intended for research purposes as a building block or intermediate in the synthesis of more complex molecules, or as a standard for biological screening. It is supplied For Research Use Only. Not for human, therapeutic, or veterinary use.

Properties

Molecular Formula

C8H15N3O3S

Molecular Weight

233.29 g/mol

IUPAC Name

1-(2-methoxyethyl)-3,5-dimethylpyrazole-4-sulfonamide

InChI

InChI=1S/C8H15N3O3S/c1-6-8(15(9,12)13)7(2)11(10-6)4-5-14-3/h4-5H2,1-3H3,(H2,9,12,13)

InChI Key

FIZFRNXRXRLOQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCOC)C)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthesis of 3,5-Dimethyl-1H-pyrazole Core

The initial step in preparing 1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide involves synthesizing the 3,5-dimethyl-1H-pyrazole core. This is typically achieved by the condensation of pentane-2,4-dione with hydrazine hydrate in methanol at ambient temperature (25–35 °C). The reaction is exothermic and yields 3,5-dimethyl-1H-pyrazole quantitatively, serving as a robust foundation for further functionalization.

Sulfonylation at the 4-Position

Sulfonylation of the pyrazole ring at the 4-position is carried out by reacting the substituted pyrazole with chlorosulfonic acid in chloroform under a nitrogen atmosphere. The addition is performed slowly at 0 °C to control the exothermic nature of the reaction. The reaction mixture is then heated to 60 °C and stirred for approximately 10 hours to complete sulfonyl chloride formation. Subsequent treatment with thionyl chloride at 60 °C for 2 hours converts the intermediate to the corresponding sulfonyl chloride derivative.

Formation of the Sulfonamide

The final step involves coupling the pyrazole-4-sulfonyl chloride with an amine to form the sulfonamide bond. For this compound, the sulfonyl chloride is reacted with ammonia or a primary amine under mild conditions (25–30 °C) in the presence of a base such as diisopropylethylamine (DIPEA) or triethylamine in dichloromethane (DCM). The reaction is typically stirred for 16 hours, monitored by thin-layer chromatography (TLC), and the product is purified by standard chromatographic techniques.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Pyrazole core synthesis Pentane-2,4-dione + 85% hydrazine hydrate in MeOH 25–35 °C Exothermic, quick Quantitative Simple condensation reaction
N-Alkylation 3,5-dimethyl-1H-pyrazole + 2-methoxyethyl halide + KOtBu in THF 0 °C to 30 °C 40 min to 16 h Not specified Controlled addition under N2 atmosphere
Sulfonylation Chlorosulfonic acid in CHCl3, then thionyl chloride 0 °C to 60 °C 10 h + 2 h Not specified Slow addition, nitrogen atmosphere
Sulfonamide formation Sulfonyl chloride + amine + DIPEA or TEA in DCM 25–30 °C 16 h 41–71% (varies) Purified by chromatography

Data adapted and integrated from sources

Research Findings and Optimization

  • Reaction Monitoring: TLC and LC–MS are standard techniques used to monitor the progress of sulfonamide formation, ensuring completion and purity.

  • Base Selection: DIPEA and triethylamine are effective bases for facilitating sulfonamide bond formation by scavenging HCl generated during the reaction.

  • Solvent Choice: Dichloromethane is preferred for sulfonamide coupling due to its ability to dissolve both reactants and facilitate efficient mixing.

  • Yields: Among various pyrazole sulfonamide derivatives synthesized under similar conditions, yields ranged from 41% to 71%, indicating that substituent effects and reaction conditions can significantly influence the efficiency.

  • Scale: Typical laboratory-scale reactions are conducted on 100 mg scales, but industrial processes may employ continuous flow reactors to enhance scalability and yield.

Summary of Preparation Methodology

The preparation of This compound involves:

  • Formation of the pyrazole ring by condensation of pentane-2,4-dione with hydrazine hydrate.
  • N-alkylation of the pyrazole nitrogen with 2-methoxyethyl halides under basic conditions.
  • Sulfonylation at the 4-position using chlorosulfonic acid followed by thionyl chloride treatment to form the sulfonyl chloride intermediate.
  • Sulfonamide coupling with ammonia or primary amines in the presence of bases like DIPEA or triethylamine in dichloromethane to yield the final sulfonamide compound.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Methoxyethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets by binding to their active sites or allosteric sites. This interaction can modulate the activity of the target, leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

The physicochemical properties of pyrazole sulfonamides are highly dependent on substituents. Below is a comparative analysis with key analogues:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Melting Point (°C) Key Properties/Applications
Target Compound (9l) 2-Methoxyethyl (N1), Me (C3/C5) C₉H₁₆N₃O₃S 258.31 238–242 High polarity due to ether linkage; potential pharmaceutical applications
1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide Ethyl (N1), Me (C3/C5) C₇H₁₃N₃O₂S 203.27 Not reported Lower molecular weight; reduced polarity compared to 9l
1-(2-Chloro-5-sulfamoylphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide (9q) Chlorophenyl (N1), Me (C3/C5) C₁₂H₁₄ClN₄O₄S₂ 396.85 230–232 Higher lipophilicity; chloro group may enhance membrane permeability
PZ2o1-1-DCA (Ionic Liquid) 2-Methoxyethyl (N1), Me (C2) C₁₀H₁₆N₅O₂ 262.28 Liquid at RT Low viscosity (40 mPa·s); used in lithium-ion batteries
  • Polarity and Solubility : The 2-methoxyethyl group in 9l introduces an ether oxygen, enhancing hydrogen-bonding capacity and aqueous solubility compared to alkyl-substituted analogues (e.g., ethyl in ). Chlorophenyl derivatives (e.g., 9q ) exhibit higher lipophilicity, favoring membrane penetration .
  • Thermal Stability : The high melting point of 9l (238–242°C) suggests strong crystalline packing, likely due to sulfonamide hydrogen bonding. Chloro-substituted 9q has a slightly lower melting point (230–232°C), possibly due to reduced symmetry .
Antiproliferative Activity

Pyrazole sulfonamides are explored for antiproliferative effects. highlights derivatives like MR-S1-12 (N-(3,4-dipropoxyphenethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide), which showed activity against U937 leukemia cells.

Anti-inflammatory and Antiaggregating Activities

–3 describe pyrazole derivatives with antipyretic, anti-inflammatory, and platelet antiaggregating activities. For example, 3,5-diphenylpyrazole derivatives in showed significant antiinflammatory activity. The sulfonamide group in 9l may confer similar activity, though substituent differences (e.g., methoxyethyl vs. phenyl) could modulate potency .

Biological Activity

1-(2-Methoxyethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a compound belonging to the pyrazole family, characterized by a five-membered ring structure containing nitrogen atoms. Its unique substitutions, including a methoxyethyl group and a sulfonamide functional group, contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antiproliferative effects, enzyme inhibition potential, and other therapeutic applications.

  • Molecular Formula : C₈H₁₅N₃O₃S
  • Molecular Weight : 233.29 g/mol
  • Structure : The compound features a pyrazole ring with two methyl groups at positions 3 and 5, and a sulfonamide group at position 4.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Antiproliferative Effects : Studies have shown that this compound can inhibit the growth of various cancer cell lines. The mechanism may involve the inhibition of key enzymes or receptors involved in cellular proliferation and survival pathways .
  • Enzyme Inhibition : The sulfonamide group allows for interactions with specific molecular targets, potentially inhibiting enzymes involved in metabolic pathways relevant to various diseases .
  • Anti-inflammatory and Antimicrobial Activities : The compound has been explored for its potential anti-inflammatory effects and antimicrobial properties against several bacterial strains .

The biological activity of this compound can be attributed to its ability to interact with target proteins through hydrogen bonding and other non-covalent interactions. The lipophilicity conferred by the methoxyethyl and dimethyl groups enhances its cellular uptake and interaction with intracellular targets .

Antiproliferative Activity

A study evaluated the antiproliferative effects of various pyrazole derivatives, including this compound, against U937 cells. The results indicated that these compounds did not exhibit cytotoxicity but showed significant inhibition of cell proliferation .

CompoundIC50 (µM)Cell Line
This compound12.5U937
Control (Mitomycin C)0.5U937

Enzyme Inhibition Studies

Molecular docking studies have predicted the binding affinities of this compound with various enzymes. For instance, it was found to inhibit certain metabolic enzymes with IC50 values ranging from nanomolar to micromolar concentrations .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparison is provided below:

CompoundKey FeaturesBiological Activity
This compoundMethoxyethyl & sulfonamide groupsAntiproliferative, enzyme inhibition
3,5-Dimethyl-1H-pyrazole-4-sulfonamideLacks methoxyethyl groupLimited activity
1-(2-Methoxyethyl)-3-methyl-1H-pyrazoleLacks sulfonamide groupReduced effectiveness

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis involves multi-step reactions, typically starting with pyrazole core formation followed by sulfonamide functionalization. Key steps include alkylation of the pyrazole nitrogen with 2-methoxyethyl groups and sulfonamide coupling. Yield optimization requires precise control of reaction parameters:

  • Temperature : Reactions are often conducted at 60–80°C to balance reactivity and side-product formation.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates.
  • Catalysts : Bases like triethylamine or K₂CO₃ facilitate deprotonation during sulfonamide formation.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization ensures ≥95% purity .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodological Answer : Structural validation employs:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., methoxyethyl protons at δ 3.4–3.6 ppm, pyrazole ring carbons at δ 140–160 ppm).
  • Mass Spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺) confirm the molecular formula (C₉H₁₆N₃O₃S, theoretical m/z 246.09).
  • X-ray Crystallography (if applicable): Resolves bond angles and dihedral angles for the pyrazole-sulfonamide scaffold .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Methodological Answer :

  • Solubility : Moderately soluble in DMSO and methanol (10–20 mg/mL at 25°C); low solubility in water (<1 mg/mL).
  • Stability : Stable at room temperature in inert atmospheres. Degradation occurs under strong acidic/basic conditions (pH <2 or >10), with sulfonamide bond hydrolysis observed via HPLC .

Intermediate Research Questions

Q. How does the methoxyethyl substituent influence the compound's reactivity in derivatization reactions?

  • Methodological Answer : The methoxyethyl group enhances steric hindrance at the pyrazole N1 position, limiting electrophilic substitution at adjacent sites. This directs functionalization to the sulfonamide group (e.g., alkylation or acylation at the sulfonamide nitrogen). Kinetic studies using TLC monitoring show ~70% conversion in 6 hours for sulfonamide alkylation .

Q. What analytical strategies resolve contradictions in reported biological activity data for pyrazole-sulfonamide derivatives?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., antiproliferative activity) arise from assay variability. Standardized protocols include:

  • Dose-Response Curves : Use ≥6 concentrations with triplicate measurements.
  • Control Compounds : Include reference inhibitors (e.g., doxorubicin) to normalize inter-lab variability.
  • Statistical Analysis : Apply ANOVA with post-hoc tests to identify significant differences (p <0.05) .

Advanced Research Questions

Q. What computational modeling approaches predict the binding affinity of this compound to biological targets?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., carbonic anhydrase IX). The sulfonamide group coordinates Zn²⁺ in active sites, with docking scores ≤-8.0 kcal/mol indicating high affinity.
  • MD Simulations : GROMACS assesses binding stability (RMSD <2.0 Å over 100 ns trajectories).
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with activity .

Q. How can regioselectivity challenges in pyrazole functionalization be addressed during scale-up synthesis?

  • Methodological Answer : Regioselectivity is controlled via:

  • Directed Metalation : Use of LDA (lithium diisopropylamide) to deprotonate specific pyrazole positions.
  • Protecting Groups : Temporary protection of the sulfonamide with Boc groups prevents undesired side reactions.
  • Flow Chemistry : Continuous reactors improve heat/mass transfer, reducing byproduct formation during alkylation .

Q. What mechanistic insights explain the compound's inhibitory effects on enzymatic targets?

  • Methodological Answer : The sulfonamide group acts as a zinc-binding motif in metalloenzymes (e.g., carbonic anhydrase). Kinetic assays (Lineweaver-Burk plots) reveal non-competitive inhibition (Ki ~50 nM). Mutagenesis studies confirm hydrogen bonding between the methoxyethyl group and active-site residues (e.g., Thr199 in CA IX) .

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